(1-Fluorocyclopentyl)methanamine hydrochloride
Overview
Description
(1-Fluorocyclopentyl)methanamine hydrochloride is a chemical compound with the molecular formula C6H12FN·HCl and a molecular weight of 153.63 g/mol . It is a fluorinated amine derivative, often used in various chemical and pharmaceutical research applications. The compound is typically available in a powdered form and is known for its stability under normal storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Fluorocyclopentyl)methanamine hydrochloride involves the fluorination of cyclopentylmethanamine. One common method includes the reaction of cyclopentylmethanamine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the fluorinating agents safely. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and continuous monitoring of the reaction progress.
Chemical Reactions Analysis
Types of Reactions
(1-Fluorocyclopentyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: The major products include cyclopentanone derivatives.
Reduction: The primary amine is often the major product.
Substitution: Depending on the nucleophile, various substituted cyclopentylmethanamine derivatives can be formed.
Scientific Research Applications
(1-Fluorocyclopentyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, particularly in the study of fluorinated amines.
Medicine: Explored for its potential therapeutic applications, including as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Fluorocyclopentyl)methanamine hydrochloride involves its interaction with biological targets through its amine and fluorine functional groups. The compound can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylmethanamine: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
(1-Chlorocyclopentyl)methanamine hydrochloride: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
(1-Bromocyclopentyl)methanamine hydrochloride:
Uniqueness
(1-Fluorocyclopentyl)methanamine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. The fluorine atom also influences the compound’s biological activity, making it a valuable tool in various research fields.
Properties
IUPAC Name |
(1-fluorocyclopentyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN.ClH/c7-6(5-8)3-1-2-4-6;/h1-5,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPRUEFPTXDJEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1462885-83-1 | |
Record name | (1-fluorocyclopentyl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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